Functional Group Repertoire: Consolidation of Three Orthogonal Reactive Handles Versus One or Two in Analog Building Blocks
The target compound uniquely integrates three synthetically orthogonal functional groups — a Boc-protected N-methylamine, an aryl chloride, and a terminal alkyne — within a single benzyl scaffold. In contrast, the commercially available analog tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1) possesses only the protected amine and aryl chloride (2 handles), while tert-butyl (3-ethynylbenzyl)carbamate (CAS 871023-92-6) possesses only the protected amine and terminal alkyne (2 handles) . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, chemistries that are unavailable to the 4-chlorobenzyl analog [1]; simultaneously, the aryl chloride provides a handle for Buchwald-Hartwig amination or Suzuki coupling that is absent in the 3-ethynylbenzyl carbamate . This consolidation reduces step-count and protecting-group manipulations in multi-step sequences.
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 3 (Boc-protected amine, aryl-Cl, terminal alkyne) |
| Comparator Or Baseline | Comparator 1: tert-butyl (4-chlorobenzyl)carbamate — 2 handles. Comparator 2: tert-butyl (3-ethynylbenzyl)carbamate — 2 handles |
| Quantified Difference | Target compound provides 1 additional orthogonal synthetic handle relative to each comparator |
| Conditions | Structural analysis based on SMILES: C#Cc1cc(CN(C)C(=O)OC(C)(C)C)ccc1Cl (target) ; C12H16ClNO2 (comparator 1); C14H17NO2 (comparator 2) |
Why This Matters
For procurement decisions in library synthesis or SAR campaigns, selecting a building block with three orthogonal handles instead of two can eliminate entire synthetic steps, directly reducing labor, solvent consumption, and cost per derivative.
- [1] Kuujia. (n.d.). 4-Chloro-3-ethynyl-5-nitropyridin-2-amine: Ethynyl moiety enables click chemistry applications. Retrieved from https://www.kuujia.com View Source
